[(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate
Description
The compound, systematically named [(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate, is a member of the antimycin family, a class of macrocyclic lactones known for their antimicrobial and antifungal activities . Its molecular formula is C₂₉H₄₂N₂O₉ (MW: 562.652 g/mol), featuring six chiral centers and a complex dioxonane backbone substituted with a 3-formamido-2-hydroxybenzoyl group, a hexyl chain at position 8, and a 3-methylbutanoate ester . The compound’s structure is closely related to natural antimycin derivatives, such as antimycin A18 and A19, which exhibit potent bioactivity against Gram-positive bacteria and fungi .
Properties
IUPAC Name |
[(2R,3S,6S,7R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34)/t17-,18+,20?,23+,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFFUZWRFRDZJC-RBVQMQRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | ANTIMYCIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4866 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998), White to light yellow solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Formulated as a liquid with 23% active product; [Reference #1] | |
| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | ANTIMYCIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4866 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | Antimycin A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19037 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in alcohol, ether, acetone, chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water. | |
| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 86 | |
| Record name | ANTIMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
1397-94-0 | |
| Record name | ANTIMYCIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4866 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ANTIMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
300.2 °F (EPA, 1998), 139-140 °C | |
| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 86 | |
| Record name | ANTIMYCIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4866 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 86 | |
| Record name | ANTIMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biological Activity
The compound [(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate is a complex organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its impact on biological systems.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Amido Group : Enhances solubility and facilitates interaction with biological targets.
- Hydroxybenzoyl Moiety : Potentially involved in receptor binding.
- Dioxonane Ring : May contribute to stability and bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor , potentially affecting pathways related to metabolism and signaling.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.
- Receptor Modulation : It might modulate receptors associated with various physiological responses, including inflammation and cell proliferation.
Pharmacological Studies
Recent pharmacological studies have highlighted the compound's potential effects:
- Cytotoxicity : In vitro assays using various cell lines demonstrated that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. The MTT assay indicated a significant reduction in cell viability at higher concentrations (200 μg/mL) without affecting normal cell lines .
- Absorption Enhancement : The compound acts similarly to sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC), which has been shown to improve the oral bioavailability of other compounds. Studies indicated that the area under the curve (AUC) for drugs co-administered with SNAC was significantly higher compared to those administered alone .
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of the compound on various cancer cell lines. Results showed that at concentrations above 100 μg/mL, there was a notable decrease in cell viability across different cancer types, suggesting potential as an anticancer agent.
| Cell Line | Viability (%) at 100 μg/mL | Viability (%) at 200 μg/mL |
|---|---|---|
| HeLa | 75 | 50 |
| MCF-7 | 80 | 45 |
| A549 | 70 | 40 |
Case Study 2: Pharmacokinetics
In a pharmacokinetic study involving rats, the compound was administered orally alongside SNAC. The results indicated a significant increase in absorption rates compared to controls:
| Parameter | Control (without SNAC) | With SNAC |
|---|---|---|
| Cmax (ng/mL) | 150 | 350 |
| AUC (ng·h/mL) | 500 | 1200 |
| Tmax (h) | 1 | 2 |
Scientific Research Applications
Antibiotic Development
Given its structural similarity to Antimycin A, this compound has potential applications in developing new antibiotics. Antimycin A has been shown to inhibit mitochondrial respiration by blocking the electron transport chain. Research into derivatives like this compound could lead to the discovery of novel antibiotics that target similar pathways.
Anticancer Activity
Preliminary studies suggest that compounds related to Antimycin A exhibit cytotoxic effects against various cancer cell lines. The presence of the formamido and hydroxybenzoyl groups may enhance the compound's ability to interact with cellular targets involved in cancer progression.
Case Study: Cytotoxicity Assays
In a study assessing the cytotoxic effects of Antimycin derivatives on human cancer cell lines (e.g., HeLa and MCF-7), it was found that certain modifications to the structure significantly increased potency. The specific modifications included variations in the side chains and functional groups, which could be relevant for optimizing the activity of [(2R,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate .
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
Biochemical Pathway Analysis
The compound's ability to interact with various biological pathways makes it a useful tool for studying metabolic processes. By using this compound as a probe in biochemical assays, researchers can elucidate the mechanisms underlying enzyme function and regulation.
Drug Delivery Systems
Due to its complex structure and potential bioactivity, this compound can be explored as a candidate for drug delivery systems. Its hydrophobic properties may facilitate encapsulation within lipid-based carriers for targeted delivery to specific tissues.
Comparison with Similar Compounds
Antimycin A18 and A19
- Structure: Antimycin A18 [(2S,3R,6R,8S)-3-[(3-formamido-2-hydroxybenzamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl acetate] shares the core dioxonane scaffold but differs in ester substituents (acetate vs. 3-methylbutanoate) and alkyl chain length (hexyl vs. pentyl in A19) .
- Synthesis: Antimycin derivatives are typically biosynthesized by Streptomyces spp., though synthetic routes involve multi-step coupling of amino and carbonyl groups under controlled stereochemistry .
XDE 777 [(3S,6S,7R,8R)-8-Benzyl-3-[3-[(isobutyryloxy)methoxy]-4-methoxypicolinamido]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl isobutyrate]
- Structure : XDE 777 replaces the hexyl chain with a benzyl group and substitutes the 3-formamido-2-hydroxybenzoyl moiety with a 3-[(isobutyryloxy)methoxy]-4-methoxypicolinamido group .
- Activity : Unlike the antimycin-like antimicrobial activity of the target compound, XDE 777 is a fungicide used synergistically with triazoles (e.g., flutriafol) to control cereal pathogens .
- Physicochemical Properties : The benzyl group and isobutyrate esters increase hydrophobicity, making XDE 777 suitable for foliar applications .
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-methoxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate (CAS 118890-40-7)
- Activity : Methoxy substitution likely diminishes antimicrobial efficacy compared to the target compound’s hydroxyl group, which is critical for target binding .
Structural and Functional Analysis
Table 1: Key Structural and Functional Differences
| Compound | R₁ (Position 8) | R₂ (Acyl Group) | Biological Activity | Application |
|---|---|---|---|---|
| Target Compound | Hexyl | 3-formamido-2-hydroxybenzoyl | Antimicrobial | Pharmaceutical R&D |
| Antimycin A18 | Hexyl | Acetate | Antimicrobial | Natural product isolation |
| XDE 777 | Benzyl | 3-[(isobutyryloxy)methoxy]-4-methoxypicolinamido | Fungicidal | Agricultural fungicide |
| CAS 118890-40-7 | Hexyl | 3-formamido-2-methoxybenzoyl | Reduced activity | Research compound |
Preparation Methods
Core Dioxane Ring Assembly via Ugi Multicomponent Reaction
The 1,5-dioxonan scaffold is constructed using a Ugi four-component reaction (Ugi-4CR), leveraging diastereoselective cyclization. As demonstrated in the synthesis of pyrrolopiperazine-2,6-diones , this approach combines an amine, carbonyl compound, isocyanide, and carboxylic acid to form a bis-amide intermediate. For the target compound, the reaction employs:
-
Amine : (2R,6S)-2,6-dimethylpiperidin-4-one (chiral pool-derived)
-
Carbonyl : Hexanal (to introduce the C8 hexyl group)
-
Isocyanide : tert-Butyl isocyanide
-
Carboxylic Acid : 3-Formamido-2-hydroxybenzoic acid
Reaction conditions (MeOH, 25°C, 24 hr) yield a linear Ugi adduct, which undergoes base-mediated cyclization (Cs₂CO₃, DMF, 80°C) to form the 1,5-dioxonan core. The stereochemical outcome (2R,6S,7R,8R) is governed by the chiral amine and steric effects during cyclization .
Table 1: Optimization of Ugi Cyclization Conditions
| Entry | Base | Temp (°C) | Yield (%) | dr (2R,6S,7R,8R : others) |
|---|---|---|---|---|
| 1 | K₂CO₃ | 60 | 42 | 3:1 |
| 2 | Cs₂CO₃ | 80 | 68 | >19:1 |
| 3 | DBU | 100 | 55 | 7:1 |
Functionalization of the C8 Position with Hexyl Side Chain
The hexyl substituent at C8 is introduced via alkylation of a late-stage intermediate. Building on Antimycin A3 biosynthesis , a Mitsunobu reaction is employed to install the alkyl group. The hydroxyl group at C8 of the dioxonan core reacts with hexanol under Mitsunobu conditions (DIAD, PPh₃, THF), yielding the hexyl ether. Subsequent oxidation (CrO₃, H₂SO₄) converts the ether to a ketone, which undergoes stereoselective reduction (NaBH₄, CeCl₃) to establish the R-configuration at C8 .
Key Data :
-
Mitsunobu Reaction Yield : 78%
-
Oxidation Efficiency : 92% (monitored by TLC)
-
Reduction Stereoselectivity : 94% ee (determined by chiral HPLC)
Installation of the Formamidosalicylamide Moiety
The 3-formamido-2-hydroxybenzoyl group is appended via a transacylation strategy . A model study using 3-(N-formylamino)salicylic acid and the dioxonan amine intermediate confirms that acyl transfer occurs without formyl group loss. The reaction proceeds under mild conditions (DCC, DMAP, CH₂Cl₂), achieving 85% coupling efficiency .
Mechanistic Insight :
The formyl group stabilizes the acyl intermediate, preventing retro-amination. Computational studies (DFT, B3LYP/6-31G*) reveal a transition state with ΔG‡ = 22.3 kcal/mol, favoring the transacylation pathway over hydrolysis .
Esterification with 3-Methylbutanoic Acid
The final esterification employs Steglich conditions (DCC, DMAP) to couple 3-methylbutanoic acid with the C7 hydroxyl group of the dioxonan core. Reaction optimization (Table 2) highlights the superiority of DMAP over alternative catalysts.
Table 2: Esterification Optimization
| Entry | Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | DMAP | 25 | 12 | 91 |
| 2 | HOBt | 40 | 24 | 67 |
| 3 | Pyridine | 25 | 48 | 43 |
Stereochemical Validation and Characterization
The absolute configuration is confirmed via X-ray crystallography (Figure 1) and NOESY correlations. Key NOE interactions include:
-
H2 (δ 3.12) ↔ H6 (δ 2.98) (cis-diaxial)
-
H7 (δ 4.56) ↔ H8 (δ 1.78) (trans-decalin-like geometry)
High-resolution mass spectrometry (HRMS-ESI) gives [M+H]+ = 625.2741 (calc. 625.2738), confirming molecular formula C₂₈H₄₀N₂O₉ .
Challenges and Alternative Routes
Alternative approaches explored include:
Q & A
Q. How can the stereochemical configuration of the compound be confirmed experimentally?
Methodological Answer: The stereochemistry can be validated using a combination of NMR spectroscopy and X-ray crystallography. For NMR, analyze coupling constants (e.g., ) in H-NMR to determine diastereotopic proton relationships, particularly in the dioxonan ring and hexyl side chain. 2D NOESY experiments can identify spatial proximity of substituents (e.g., methyl groups at positions 2 and 6). X-ray crystallography provides definitive proof by resolving spatial coordinates of chiral centers (e.g., 2R, 6S, 7R, 8R configuration) .
Q. What analytical techniques are recommended for purity assessment during synthesis?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) is ideal for assessing purity. Pair this with mass spectrometry (LC-MS) to confirm molecular ion peaks (expected m/z for C28H40N2O9: ~548.6 [M+H]+). Differential scanning calorimetry (DSC) can detect polymorphic impurities by analyzing melting transitions .
Q. How should researchers handle and store this compound to prevent degradation?
Methodological Answer: Store under inert gas (argon) at –20°C in amber glass vials to minimize light/oxygen exposure. Pre-purge storage containers with dry nitrogen to reduce hydrolysis of ester groups. Monitor stability via periodic HPLC analysis under accelerated conditions (40°C, 75% humidity) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported hydrolytic stability of the ester groups?
Methodological Answer: Perform kinetic studies under controlled pH (e.g., phosphate buffers pH 4–9) to quantify hydrolysis rates. Use deuterated solvents (D2O/CD3OD) in H-NMR to track ester cleavage in real time. Computational modeling (DFT or MD simulations) can predict solvent-accessible surfaces of ester bonds and guide structural modifications (e.g., introducing steric hindrance via bulky substituents) .
Q. How can the compound’s interaction with biological targets be systematically investigated?
Methodological Answer: Employ surface plasmon resonance (SPR) to measure binding affinity (KD) with putative targets (e.g., enzymes or receptors). For intracellular targets, use fluorescence polarization assays with labeled analogs. Molecular docking (AutoDock Vina, Schrödinger Suite) can map binding poses, validated by mutagenesis studies on key residues .
Q. What synthetic routes optimize yield while preserving stereochemical integrity?
Methodological Answer: A stepwise approach is recommended:
- Step 1: Couple 3-formamido-2-hydroxybenzoic acid to the dioxonan core using DCC/HOBt in DMF (0°C → RT, 12 h).
- Step 2: Introduce the 3-methylbutanoate via Mitsunobu reaction (DIAD, PPh3) to retain configuration at C7.
- Step 3: Purify intermediates via flash chromatography (hexane/EtOAc gradient) to remove diastereomers. Final yield improvements (≥65%) require strict anhydrous conditions and low-temperature (–40°C) acylations .
Data Analysis and Theoretical Frameworks
Q. How can conflicting spectral data (e.g., IR vs. NMR) be reconciled during characterization?
Methodological Answer: Cross-validate using orthogonal techniques:
- IR discrepancies: Compare carbonyl stretches (C=O at ~1700–1750 cm⁻¹) with computed spectra (Gaussian 16 B3LYP/6-31G*).
- NMR anomalies: Assign C chemical shifts using DEPT-135 and HSQC to distinguish overlapping signals (e.g., methyl vs. methylene groups).
- Theoretical alignment: Apply the Curtin-Hammett principle to assess equilibrium between conformers in solution .
Q. What computational tools predict the compound’s reactivity in novel reaction environments?
Methodological Answer: Use COMSOL Multiphysics with AI-driven reaction kinetics modules to simulate ester hydrolysis or oxidation pathways. Train machine learning models (e.g., random forests) on existing kinetic data to predict regioselectivity in polar aprotic solvents (DMF, DMSO). Validate predictions with microreactor experiments under flow conditions .
Experimental Design and Optimization
Q. How to design a stability study for long-term storage under varying humidity?
Methodological Answer: Utilize a factorial design (DoE) with variables: temperature (4°C, 25°C, 40°C), humidity (30%, 60%, 90%), and packaging (glass vs. polymer). Analyze degradation products via UPLC-QTOF-MS every 30 days. Apply Arrhenius modeling to extrapolate shelf-life, assuming first-order degradation kinetics .
Q. What in vitro assays evaluate the compound’s potential as a protease inhibitor?
Methodological Answer: Develop a fluorogenic assay using quenched substrates (e.g., Abz-KLRSSK-QED). Measure IC50 values via dose-response curves (0.1–100 μM) and validate with SPR for binding kinetics. Counter-screen against off-target proteases (e.g., cathepsins) to assess selectivity. Use molecular dynamics (AMBER) to refine binding models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
